molecular formula C8H6ClFO2 B1603839 Methyl 3-chloro-5-fluorobenzoate CAS No. 327056-75-7

Methyl 3-chloro-5-fluorobenzoate

Cat. No. B1603839
M. Wt: 188.58 g/mol
InChI Key: DOZOMYSFEVYLAU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluorobenzoate (MFCB) is an organic compound belonging to the class of aromatic compounds. It is a colorless solid with a molecular formula of C7H5ClF2O2. It has a wide range of applications in the chemical and pharmaceutical industries, as well as in scientific research. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used in the production of synthetic rubber and plasticizers. In the laboratory, it is used as a reagent for the synthesis of other organic compounds, such as esters and amides.

Scientific Research Applications

Fluorescent Sensor Development

Methyl 3-chloro-5-fluorobenzoate derivatives have been utilized in the development of highly sensitive, selective fluorescent sensors. For example, a study describes the synthesis of a fluorogenic chemosensor exhibiting high selectivity and sensitivity toward Al3+ ions, highlighting its potential in bio-imaging fluorescent probes for detecting Al3+ in human cervical HeLa cancer cell lines Xingpei Ye, Shao-bo Sun, Ying-dong Li, L. Zhi, Wei-Na Wu, Yuan Wang (2014).

Chemical Synthesis and Metal Complexes

Methyl 3-chloro-5-fluorobenzoate plays a critical role in the synthesis of cationic cyclic carbene complexes of various metals, such as iridium(III), nickel(II), palladium(II), and platinum(II). These complexes are significant in the field of catalysis and material science due to their unique chemical and spectroscopic properties P. Fraser, W. R. Roper, F. Stone (1974).

Antituberculosis Activity

Compounds derived from Methyl 3-chloro-5-fluorobenzoate have shown significant antituberculosis activity. A study reports the synthesis of substitututed methylene/ethylene 4-fluorophenylhydrazide derivatives demonstrating inhibitory activity toward Mycobacterium tuberculosis, indicating the compound's potential in developing new antituberculosis drugs B. Koçyiğit-Kaymakçıoğlu, Emine Elçin Oruç-Emre, S. Unsalan, S. Rollas (2009).

Pharmacologically Active Derivatives

Methyl 3-chloro-5-fluorobenzoate is foundational in synthesizing pharmacologically active derivatives, such as benzo[b]thiphen derivatives, which have been prepared and evaluated for their potential in medical applications N. Chapman, K. Clarke, S. N. Sawhney (1968).

Environmental Phenols Detection

In environmental science, derivatives of Methyl 3-chloro-5-fluorobenzoate are used in developing methods for detecting environmental phenols in biomatrices. A method employing HPLC-MS/MS with peak focusing has been validated for measuring concentrations of various environmental phenols in human milk, underlining the importance of assessing human exposure to these compounds X. Ye, A. Bishop, L. Needham, A. Calafat (2008).

properties

IUPAC Name

methyl 3-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZOMYSFEVYLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620502
Record name Methyl 3-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-fluorobenzoate

CAS RN

327056-75-7
Record name Benzoic acid, 3-chloro-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327056-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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